2-氨基苯并噻唑-6-羧酸仲丁酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

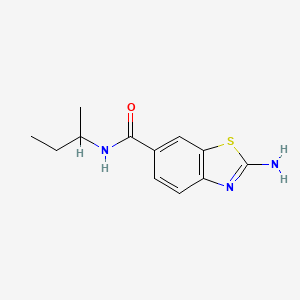

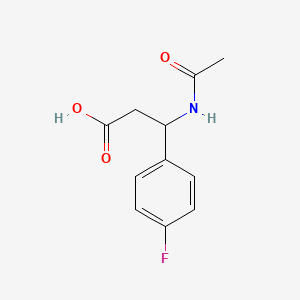

2-Aminobenzothiazole-6-carboxylic acid sec-butylamide is a versatile chemical compound with immense potential in scientific research. It has a unique structure and properties that make it a valuable tool for studying various biological processes and developing novel therapeutics. Its molecular formula is C12H15N3OS .

Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives, including 2-Aminobenzothiazole-6-carboxylic acid sec-butylamide, has been a topic of interest in recent years . One-pot multicomponent reactions with the participation of 2-aminobenzothiazole are a promising trend in the synthesis of its bioactive derivatives . These reactions have several advantages: they are simple in experimental execution, characterized by high yields of the target products in a relatively short reaction time, and more often proceed in the absence of a solvent .Chemical Reactions Analysis

The chemical reactions involving 2-aminobenzothiazole derivatives have been studied extensively . One example of a green multicomponent synthesis is the three-component reaction of 2-aminobenzothiazole with aromatic aldehydes and 1,3-diketones under microwave irradiation in the absence of a solvent using Sc (OTf) 3 as an initiator . The method is based on a tandem reaction involving activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization to obtain products .科学研究应用

Proteomics Research

2-Aminobenzothiazole-6-carboxylic acid sec-butylamide: is utilized in proteomics research due to its potential to interact with proteins and modify their function or structure. This compound can be used to study protein-protein interactions, enzyme kinetics, and protein folding mechanisms. It’s particularly useful in identifying novel therapeutic targets and understanding disease pathogenesis at the molecular level .

Drug Discovery

In the field of drug discovery, this compound serves as a valuable scaffold for the development of new drugs. Its unique molecular structure allows for the creation of derivatives with potential pharmacological activities. Researchers can synthesize analogs and test them for activity against various biological targets, leading to the discovery of new medications .

Biological Process Studies

The compound’s ability to bind to specific enzymes or receptors makes it an excellent tool for studying biological processes. It can be used to trace metabolic pathways, investigate cellular signaling mechanisms, and explore the effects of genetic mutations on biochemical reactions .

Chemical Biology

In chemical biology, 2-Aminobenzothiazole-6-carboxylic acid sec-butylamide is used to probe the chemical nature of biological systems. It can act as a reporter molecule to visualize and quantify biological phenomena, such as enzyme activity, cell proliferation, and apoptosis .

Therapeutic Agent Development

This compound’s structural features make it a candidate for the development of therapeutic agents. It can be modified to enhance its bioavailability, reduce toxicity, and improve efficacy. Researchers are exploring its use in designing drugs for diseases that currently have limited treatment options .

Biomarker Identification

Due to its interaction with specific proteins, this compound can aid in the identification of biomarkers for diseases. It can be used in assays to detect the presence or absence of certain proteins, which can be indicative of disease states or therapeutic responses .

Agricultural Research

In agriculture, the compound can be investigated for its effects on plant growth and development. It may influence plant hormone activity or protect plants against pathogens, offering insights into crop improvement strategies .

Environmental Monitoring

Lastly, 2-Aminobenzothiazole-6-carboxylic acid sec-butylamide can be employed in environmental monitoring. Its reactivity with various environmental contaminants can be studied to develop sensors or assays for detecting pollutants in soil, water, or air .

安全和危害

The safety data sheet for 2-Aminobenzothiazole-6-carboxylic acid indicates that it is harmful if swallowed . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to avoid eating, drinking, or smoking when using this product . In case of ingestion, it is advised to call a poison center or doctor/physician if one feels unwell .

属性

IUPAC Name |

2-amino-N-butan-2-yl-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c1-3-7(2)14-11(16)8-4-5-9-10(6-8)17-12(13)15-9/h4-7H,3H2,1-2H3,(H2,13,15)(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJTPKTRRDCCDIU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00389862 |

Source

|

| Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminobenzothiazole-6-carboxylic acidsec-butylamide | |

CAS RN |

320740-71-4 |

Source

|

| Record name | 2-Amino-N-(butan-2-yl)-1,3-benzothiazole-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00389862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

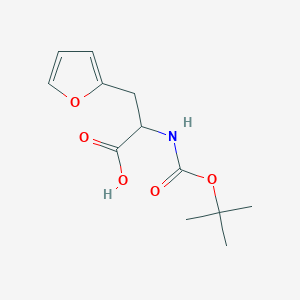

![4-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B1274506.png)

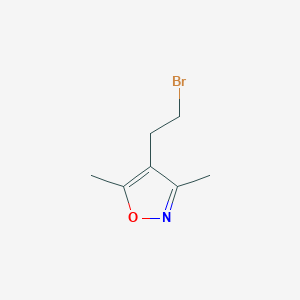

![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-succinamic acid](/img/structure/B1274514.png)

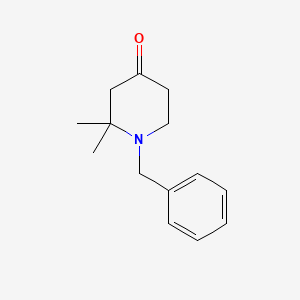

![2-[(Pyridin-3-ylmethyl)-amino]-ethanol](/img/structure/B1274524.png)